(6Ar)-6,6a-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol (6Ar)-6,6a-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol
Brand Name: Vulcanchem
CAS No.: 147353-44-4
VCID: VC0134264
InChI: InChI=1S/C18H19NO2/c1-18-10-12-6-7-14(20)17(21)15(12)13-5-3-4-11(16(13)18)8-9-19(18)2/h3-7,20-21H,8-10H2,1-2H3/t18-/m1/s1
SMILES: CC12CC3=C(C4=CC=CC(=C41)CCN2C)C(=C(C=C3)O)O
Molecular Formula: C18H19NO2
Molecular Weight: 281.3 g/mol

(6Ar)-6,6a-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol

CAS No.: 147353-44-4

Main Products

VCID: VC0134264

Molecular Formula: C18H19NO2

Molecular Weight: 281.3 g/mol

(6Ar)-6,6a-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol - 147353-44-4

CAS No. 147353-44-4
Product Name (6Ar)-6,6a-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol
Molecular Formula C18H19NO2
Molecular Weight 281.3 g/mol
IUPAC Name (6aR)-6,6a-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol
Standard InChI InChI=1S/C18H19NO2/c1-18-10-12-6-7-14(20)17(21)15(12)13-5-3-4-11(16(13)18)8-9-19(18)2/h3-7,20-21H,8-10H2,1-2H3/t18-/m1/s1
Standard InChIKey RPTVQUIRIZNRJB-GOSISDBHSA-N
Isomeric SMILES C[C@@]12CC3=C(C4=CC=CC(=C41)CCN2C)C(=C(C=C3)O)O
SMILES CC12CC3=C(C4=CC=CC(=C41)CCN2C)C(=C(C=C3)O)O
Canonical SMILES CC12CC3=C(C4=CC=CC(=C41)CCN2C)C(=C(C=C3)O)O
Synonyms 10,11-dihydroxy-N-(11C)methylnorapomorphine
10,11-dihydroxy-N-(methyl)norapomorphine
10,11-dihydroxy-N-methylnorapomorphine
10,11-DOH-MeNAM
PubChem Compound 192371
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator